N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide
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Overview
Description
N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide is a compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of an oxazole ring, a piperidine ring, and a sulfonylbenzamide moiety
Mechanism of Action
Target of Action
The primary target of N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide is the gamma-aminobutyric acid-gated chloride channel (GABA-Cl) which is selective for mites . This compound acts as a non-competitive antagonist of this channel .
Mode of Action
This compound: interacts with its target, the GABA-Cl channel, by inhibiting it . This inhibition causes a paralytic action in the target organism, leading to its death .
Biochemical Pathways
The biochemical pathways affected by This compound are those involving the GABA-Cl channel. By inhibiting this channel, the compound disrupts the normal functioning of the target organism’s nervous system, leading to paralysis and death .
Result of Action
The molecular and cellular effects of This compound ’s action are the paralysis and subsequent death of the target organism. This is due to the compound’s inhibition of the GABA-Cl channel, which disrupts the normal functioning of the organism’s nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Formation of the Sulfonylbenzamide Moiety: This involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-Methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide
- N-(5-Methyl-1,2-oxazol-3-yl)-4-{[(4-nitrophenyl)carbamoyl]amino}benzene-1-sulfonamide
Uniqueness
N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide is unique due to the presence of both the oxazole and piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-15(16-14-8-11-22-17-14)12-4-6-13(7-5-12)23(20,21)18-9-2-1-3-10-18/h4-8,11H,1-3,9-10H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPJUTDYIHNLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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